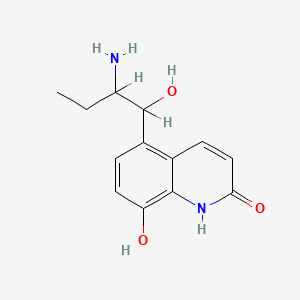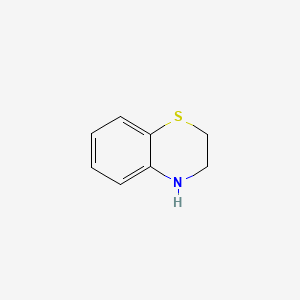
3,4-二氢-2H-1,4-苯并噻嗪
概述
描述
3,4-Dihydro-2H-1,4-benzothiazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-1,4-benzothiazine has been reported in several studies. For instance, a method enabling the reduction of 3-thiazolines with high conversion and high to excellent enantioselectivity (at least 96% and up to 99% enantiomeric excess) was presented. This technology is based on the use of imine reductases as catalysts, has a broad substrate range, and is also applied successfully to other sulfur-containing heterocyclic imines such as 2H -1,4-benzothiazines .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-1,4-benzothiazine has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydro-2H-1,4-benzothiazine have been studied in several papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-1,4-benzothiazine have been analyzed in several studies .科学研究应用
Antibacterial Properties
3,4-Dihydro-2H-1,4-benzothiazine: derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against different microorganisms, making them potential candidates for the development of new antibacterial agents .
Anti-inflammatory and Analgesic Applications
The benzothiazine core is known for its anti-inflammatory and analgesic properties. Research has extensively studied these derivatives for their potential use in treating inflammation and pain-related conditions .
Anticancer Activity
Novel derivatives of 3,4-Dihydro-2H-1,4-benzothiazine have been designed and synthesized as potential anticancer agents. These compounds have demonstrated moderate to good potency against various cancer cell lines, indicating their potential as lead compounds for further structural optimization .
Agricultural Chemicals
Due to their biological activity, benzothiazine derivatives are also explored in the agricultural sector. They have been used as herbicides and fungicides, contributing to the protection of crops from various fungal diseases and unwanted vegetation .
Pharmaceutical Intermediates
These compounds serve as important intermediates in pharmaceutical synthesis. Their reactivity and structural features make them suitable for creating a wide range of pharmacologically active molecules .
Rubber Industry Applications
In the rubber industry, benzothiazine derivatives are utilized as stabilizers during the vulcanization process. They help in improving the quality and durability of rubber products .
Corrosion Inhibition
The chemical structure of benzothiazine derivatives makes them effective corrosion inhibitors. They are used to protect metals from corrosion, particularly in harsh industrial environments .
Dye and Pigment Synthesis
3,4-Dihydro-2H-1,4-benzothiazine: is used as a raw material and intermediate in the synthesis of dyes and pigments. Its derivatives contribute to the coloration properties of various materials .
作用机制
Target of Action
3,4-Dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has been found to exhibit a range of biological activitiesIt has been reported that benzothiazine derivatives, which include 3,4-dihydro-2h-1,4-benzothiazine, have shown potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzothiazine derivatives have been found to inhibit enzymes, thereby disrupting the biochemical pathways they are involved in .
Biochemical Pathways
These could include pathways involved in inflammation, pain sensation, microbial growth, viral replication, plant growth, fungal development, and cancer progression .
Result of Action
The molecular and cellular effects of 3,4-Dihydro-2H-1,4-benzothiazine’s action depend on its specific targets and the biochemical pathways it affects. Given its reported biological activities, the compound may lead to reduced inflammation, alleviation of pain, inhibition of microbial growth, suppression of viral replication, retardation of plant growth, prevention of fungal development, and inhibition of cancer cell proliferation .
安全和危害
未来方向
The future directions of research on 3,4-Dihydro-2H-1,4-benzothiazine include the development of an efficient general and enantioselective synthetic technology giving access to a range of such heterocycles . Other studies have focused on the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates .
属性
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBLSBDJIKMXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184811 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzothiazine | |
CAS RN |
3080-99-7 | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,4-benzothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-dihydro-2H-1,4-benzothiazine?
A1: The molecular formula of 3,4-dihydro-2H-1,4-benzothiazine is C8H9NS. Its molecular weight is 151.22 g/mol.
Q2: Are there efficient synthetic routes for 3,4-dihydro-2H-1,4-benzothiazine derivatives?
A2: Yes, several synthetic approaches have been reported. One common method involves the cyclization of alkyl 2-haloacetamidophenyl sulfides. [] Other strategies utilize palladium-copper catalyzed reactions [, ], acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl)-3,4-dihydro-2H-1,4-benzothiazines [, ], and domino reactions of ω-nitroalkenes catalyzed by MoO2Cl2(dmf)2. [, ]
Q3: What spectroscopic techniques are used to characterize these compounds?
A3: Researchers employ various techniques including NMR spectroscopy, especially 2D 1H NMR-NOESY experiments to determine the structure of pyrrolobenzothiazine derivatives. [, ] X-ray diffraction analysis is also used for structural elucidation. [, ] Other methods like EIMS and 1H-NMR are used for characterizing benzothiazine derivatives. []
Q4: Can the 3,4-dihydro-2H-1,4-benzothiazine scaffold be further modified?
A4: Yes, the core structure is amenable to various modifications. For instance, 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines can be metalated and subsequently reacted with electrophiles. [] Additionally, researchers have explored the synthesis of 2-aryl- and 2-pyridyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazines. [, ]
Q5: Have any unexpected reactions involving 3,4-dihydro-2H-1,4-benzothiazines been reported?
A5: Interestingly, the use of Grubbs' second-generation catalyst in ring-closing reactions of diene precursors led to the unexpected formation of 2-allyl-3,4-dihydro-2H-1,4-benzothiazines instead of the anticipated benzothiazocines. [, ]
Q6: Do 3,4-dihydro-2H-1,4-benzothiazine derivatives possess any notable biological activities?
A6: Yes, this class of compounds exhibits a range of biological activities. Some derivatives have shown potential as antiarrhythmic and hypertensive agents. [] Others have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi. [, , , ] Notably, 3-phenyl-N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-1,4-benzothiazine displayed significant antifungal activity against Aspergillus niger, surpassing the potency of miconazole. [, ]
Q7: Has the structure-activity relationship (SAR) of these compounds been explored?
A7: Yes, studies have investigated the impact of structural modifications on biological activity. For example, the presence of fluorine atoms in 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide derivatives influenced their antiarrhythmic and hypertensive effects. [] Moreover, the type and position of substituents on the benzothiazine ring significantly affect their antimicrobial potency. []
Q8: What about their potential as corrosion inhibitors?
A9: Studies using electrochemical techniques like weight loss measurements, potentiodynamic polarization, and EIS have demonstrated the corrosion inhibition properties of some benzothiazine derivatives on mild steel in acidic media. [, ] The inhibition efficiency was found to be dependent on the concentration and structure of the benzothiazine derivative.
Q9: Have computational methods been applied to study 3,4-dihydro-2H-1,4-benzothiazines?
A10: Absolutely. Density functional theory (DFT) calculations have been employed to correlate the molecular structure of benzothiazine derivatives with their corrosion inhibition efficiencies. [, ] This approach helps to understand the relationship between electronic properties and inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


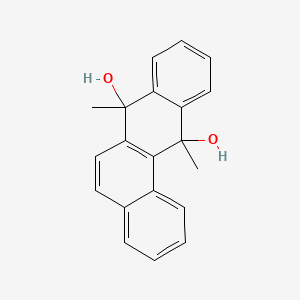
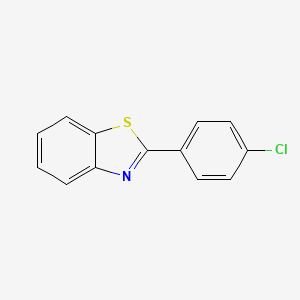
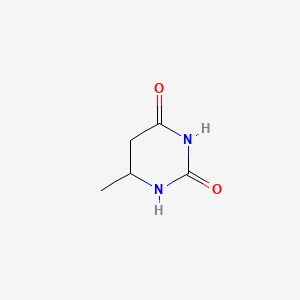
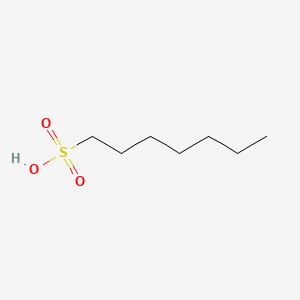

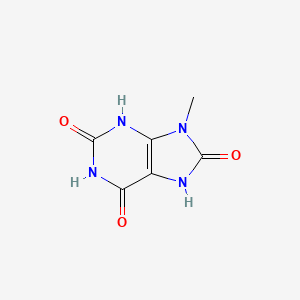

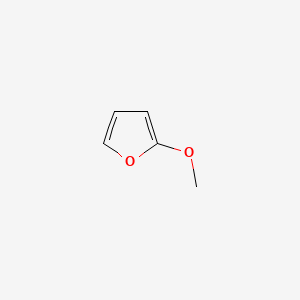
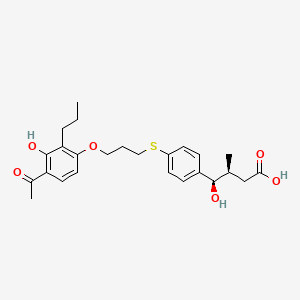
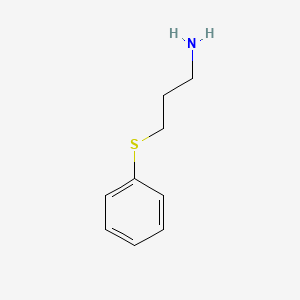
![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)

